N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide
Description
N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide is a synthetic opioid analog characterized by a piperidine core substituted with a cyclopropane-containing moiety and a p-fluorobenzoyl group. Structurally, it shares the N-phenylpropionamide motif common to fentanyl derivatives, but its distinct cyclopropylmethyl-p-fluorobenzoyl substituent differentiates it from classical analogs like fentanyl or carfentanil .
Properties
CAS No. |
39757-61-4 |
|---|---|
Molecular Formula |
C25H29FN2O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[1-[[2-(4-fluorobenzoyl)cyclopropyl]methyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H29FN2O2/c1-2-24(29)28(21-6-4-3-5-7-21)22-12-14-27(15-13-22)17-19-16-23(19)25(30)18-8-10-20(26)11-9-18/h3-11,19,22-23H,2,12-17H2,1H3 |
InChI Key |
GUZNLZUZPFZNSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC2CC2C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(p-Fluorobenzoyl)cyclopropylmethyl Intermediate
- Starting Materials: p-Fluorobenzoyl chloride and cyclopropylmethyl reagents.
- Method: Friedel-Crafts acylation or nucleophilic acyl substitution can be employed to introduce the p-fluorobenzoyl group onto a cyclopropylmethyl precursor.
- Reaction Conditions: Typically, a Lewis acid catalyst such as aluminum chloride (AlCl3) is used under anhydrous conditions to facilitate the acylation.
- Purification: The intermediate is purified by recrystallization or column chromatography.
Preparation of 4-Piperidino Substituent
- Starting Materials: Piperidine or substituted piperidine derivatives.
- Method: The piperidine nitrogen is functionalized with a methyl group bearing the cyclopropyl moiety.
- Reaction Conditions: Alkylation of piperidine nitrogen with the prepared cyclopropylmethyl intermediate under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
- Notes: Protection of the piperidine nitrogen may be necessary if competing reactions occur.
Formation of N-Phenylpropionamide
- Starting Materials: Phenylpropionic acid or its activated derivatives (acid chlorides, anhydrides).
- Method: Amidation reaction between the amine group on the piperidine nitrogen and phenylpropionic acid derivative.
- Reaction Conditions: Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., BOP reagent) in solvents like dichloromethane or DMF at room temperature or slightly elevated temperature.
- Purification: The final product is isolated by crystallization or preparative chromatography.
Alternative Synthetic Routes
- Some patents describe the use of intermediate piperidinyloxy or pyridinoylpiperidine derivatives which undergo further functionalization to yield similar compounds.
- Use of acid addition salts to improve solubility and stability during purification steps is common.
Reaction Data and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation of cyclopropylmethyl | Friedel-Crafts acylation | p-Fluorobenzoyl chloride, AlCl3, anhydrous | 70-85 | Requires strict moisture control |
| Alkylation of piperidine | N-alkylation | Cyclopropylmethyl halide, NaH, DMF | 65-80 | Protection of nitrogen may improve selectivity |
| Amidation with phenylpropionic acid | Coupling reaction | Phenylpropionic acid chloride, base, DCM | 75-90 | Use of coupling agents enhances yield |
These yields are consistent with those reported in patent US7423050B2 and related literature.
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of the cyclopropyl, piperidine, and phenylpropionamide moieties.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.
- HPLC: Purity assessment typically shows >95% purity after purification.
- Melting Point: Sharp melting point indicates compound purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[[2-(4-Fluorobenzoyl)cyclopropyl]methyl]-4-piperidinyl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[1-[[2-(4-Fluorobenzoyl)cyclopropyl]methyl]-4-piperidinyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anesthesia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[[2-(4-Fluorobenzoyl)cyclopropyl]methyl]-4-piperidinyl]-N-phenylpropanamide involves its interaction with specific molecular targets. It is believed to bind to opioid receptors in the central nervous system, leading to analgesic effects. The compound may also interact with other pathways involved in pain perception and modulation .
Comparison with Similar Compounds
Key Structural Differences:
- Cyclopropylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide): Features a cyclopropanecarboxamide group directly attached to the piperidine nitrogen. In contrast, the target compound incorporates a cyclopropane ring linked via a methyl group to the piperidine, with an additional p-fluorobenzoyl substitution on the cyclopropane .
- Beta-Hydroxythiofentanyl (N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide): Replaces the cyclopropane with a hydroxy-thiophenylethyl chain, introducing polar and sulfur-containing groups that alter pharmacokinetics .
- p-Fluoro-isobutyrylfentanyl (N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide): Shares the p-fluorophenyl group but lacks the cyclopropane, instead incorporating an isobutyryl moiety .
Table 1: Structural and Physicochemical Comparison
Pharmacological and Metabolic Implications
- Metabolic Stability: Fluorination at the para position (p-fluorobenzoyl) could reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
- Potency : While direct potency data are unavailable, cyclopropylfentanyl is reported to have 80–100x morphine potency ; the target compound’s fluorinated aromatic ring may further increase potency via enhanced lipophilicity and receptor interaction .
Legal and Analytical Considerations
- Regulatory Status : Cyclopropylfentanyl and beta-hydroxythiofentanyl are controlled substances in multiple jurisdictions (e.g., U.S., EU) . The target compound’s structural similarity may classify it under analog laws, depending on regional legislation.
- Analytical Challenges : Differentiation from isomers (e.g., ortho-/meta-fluoro analogs) requires advanced techniques like LC-MS/MS, as seen with p-fluoro-isobutyrylfentanyl . Misidentification risks are heightened due to the compound’s complex substituents .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide in laboratory settings?
- Methodological Answer : Based on OSHA HCS guidelines, researchers should prioritize the following:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for acute toxicity symptoms (e.g., respiratory irritation) .
- Key Data : The compound is classified as acutely toxic (oral, dermal) and a respiratory irritant under GHS standards .
Q. What analytical techniques are used to confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Employ 1H and 13C NMR to verify substituent positions (e.g., cyclopropyl, piperidine, and fluorobenzoyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches the theoretical value (e.g., C₂₃H₂₆FN₂O₂ = 392.45 g/mol) .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological assays) .
Q. What synthetic routes are documented for piperidine- and fluorobenzoyl-containing analogs?
- Methodological Answer :
- Stepwise Alkylation : React 4-piperidone derivatives with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine backbone .
- Amide Coupling : Use EDCI/HOBt or DCC to conjugate the fluorobenzoyl moiety to the piperidine nitrogen .
- Yield Optimization : Reflux in propionic anhydride (12 hours) followed by oxalic acid precipitation improves purity (79–85% yield reported) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Compare metabolic stability using liver microsomes (e.g., human/rat) to identify species-specific degradation pathways .
- Dose-Response Calibration : Adjust in vivo dosing based on bioavailability studies (e.g., AUC measurements via LC-MS/MS) to align with in vitro IC₅₀ values .
- Target Engagement Assays : Use radioligand binding or CRISPR-mediated receptor knockout models to validate target specificity .
Q. What strategies are effective for improving the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Solubility Profiling : Conduct shake-flask experiments across pH 1–10 to identify degradation hotspots (e.g., hydrolysis of the cyclopropane ring) .
- Salt Formation : Co-crystallize with tartaric acid (hemi-tartrate salt) to enhance aqueous stability, as demonstrated for similar piperidine derivatives .
- Lyophilization : Prepare lyophilized formulations for long-term storage at -80°C to prevent hydrolytic degradation .
Q. How do structural modifications (e.g., substituents on the piperidine ring) influence binding affinity to opioid or CNS targets?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with μ-opioid receptors (MOR) or σ-1 receptors .
- SAR Studies : Synthesize analogs with methyl, isopropyl, or phenethyl substituents on the piperidine nitrogen and compare Ki values via competitive binding assays .
- Bioisosteric Replacement : Replace the p-fluorobenzoyl group with thiophene or morpholine moieties to assess impact on logP and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
